Decyl(sulfophenoxy)benzenesulfonic acid disodium salt
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Overview
Description
Decyl(sulfophenoxy)benzenesulfonic acid disodium salt is a surfactant widely used in various industrial and scientific applications due to its excellent surface-active properties. It is a water-soluble compound commonly used as a detergent, emulsifier, wetting agent, and dispersant . The compound’s molecular formula is C22H28Na2O7S2, and it has a molecular weight of 514.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decyl(sulfophenoxy)benzenesulfonic acid disodium salt typically involves the sulfonation of decylphenoxybenzene. The reaction is carried out by reacting decylphenoxybenzene with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent . The reaction conditions include maintaining a temperature range of 50-80°C and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous sulfonation processes. The decylphenoxybenzene is fed into a reactor where it reacts with sulfur trioxide gas. The resulting sulfonated product is then neutralized with sodium hydroxide to form the disodium salt . The final product is purified through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
Decyl(sulfophenoxy)benzenesulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acid groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acid derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Decyl(sulfophenoxy)benzenesulfonic acid disodium salt is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Employed in the formulation of cleaning agents, detergents, and emulsifiers for paints and coatings.
Mechanism of Action
The mechanism of action of decyl(sulfophenoxy)benzenesulfonic acid disodium salt involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic compounds. It interacts with lipid bilayers in biological membranes, disrupting their structure and enhancing the solubility of membrane proteins . The molecular targets include lipid molecules and hydrophobic regions of proteins .
Comparison with Similar Compounds
Similar Compounds
Disodium dodecyl(sulphonatophenoxy)benzenesulphonate: Similar surfactant properties but with a longer alkyl chain.
Disodium decyl(diphenylether)disulfonate: Similar structure but with two sulfonic acid groups on the aromatic rings.
Uniqueness
Decyl(sulfophenoxy)benzenesulfonic acid disodium salt is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in solubilizing a wide range of compounds. Its specific molecular structure allows for versatile applications in both industrial and scientific research settings .
Properties
IUPAC Name |
disodium;2-decyl-6-(2-sulfonatophenoxy)benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7S2.2Na/c1-2-3-4-5-6-7-8-9-13-18-14-12-16-20(22(18)31(26,27)28)29-19-15-10-11-17-21(19)30(23,24)25;;/h10-12,14-17H,2-9,13H2,1H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOSOIUOLGXZFL-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=C(C(=CC=C1)OC2=CC=CC=C2S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Na2O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid |
Source
|
Record name | Benzenesulfonic acid, decyl(sulfophenoxy)-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
36445-71-3 |
Source
|
Record name | Benzenesulfonic acid, decyl(sulfophenoxy)-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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